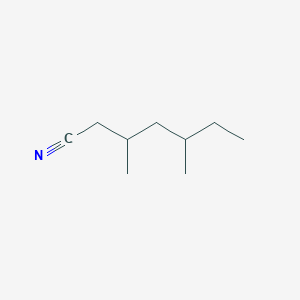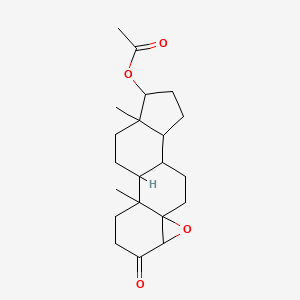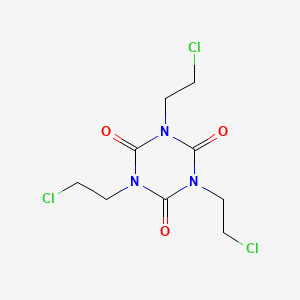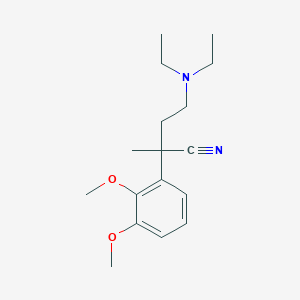
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a diethylamino group, a dimethoxyphenyl group, and a nitrile group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile typically involves multiple steps. One common method includes the alkylation of 2,3-dimethoxybenzaldehyde with diethylamine, followed by the addition of a nitrile group through a cyanation reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Diethylamino)-2-(3,4-dimethoxyphenyl)-2-methylbutanenitrile
- 4-(Diethylamino)-2-(2,4-dimethoxyphenyl)-2-methylbutanenitrile
- 4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-ethylbutanenitrile
Uniqueness
4-(Diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile is unique due to the specific positioning of the diethylamino and dimethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
5424-70-4 |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
4-(diethylamino)-2-(2,3-dimethoxyphenyl)-2-methylbutanenitrile |
InChI |
InChI=1S/C17H26N2O2/c1-6-19(7-2)12-11-17(3,13-18)14-9-8-10-15(20-4)16(14)21-5/h8-10H,6-7,11-12H2,1-5H3 |
InChI-Schlüssel |
IANZFSNRGPYBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(C)(C#N)C1=C(C(=CC=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)


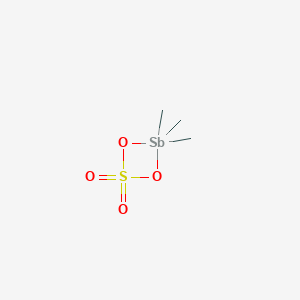
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

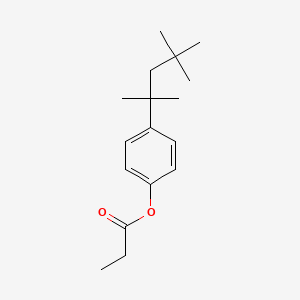
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

